molecular formula C11H11N5S B11864949 5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine

5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B11864949
M. Wt: 245.31 g/mol
InChI Key: MKINUQKQVBQRKA-UHFFFAOYSA-N
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Description

5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused with an imidazo[4,5-b]pyridine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents .

Mechanism of Action

The mechanism of action of 5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, potentially leading to novel therapeutic applications .

Biological Activity

5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound belongs to the imidazo[4,5-b]pyridine family, characterized by its fused bicyclic structure that often imparts significant biological properties. The presence of thiazole and methyl groups enhances its pharmacological profile. The synthesis typically involves multi-step reactions that include cyclization and substitution processes, yielding derivatives that can be screened for biological activity .

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit promising antimicrobial properties. A study assessed various synthesized compounds for their antibacterial and antifungal activities using the microbroth dilution method. Results indicated that certain derivatives displayed significant inhibition against strains such as Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in treating infections .

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
This compound816
Control (Ciprofloxacin)0.51

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including colon cancer cells (HT-29). The mechanism appears to involve the arrest of the cell cycle at the G2/M phase, similar to known tubulin inhibitors like combretastatin A-4 .

Case Study: Cytotoxicity Evaluation

In a study conducted by the National Cancer Institute (NCI), the cytotoxic effects of this compound were tested against a panel of cancer cell lines. The results indicated an IC50 value of approximately 10 µM for HT-29 cells, suggesting moderate potency compared to standard chemotherapeutics.

Cell LineIC50 (µM)Mechanism of Action
HT-2910Cell cycle arrest at G2/M phase
MCF-715Induction of apoptosis

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the thiazole moiety and the imidazo[4,5-b]pyridine core significantly influence biological activity. Electron-withdrawing groups on the thiazole ring enhance potency against both microbial and cancer cell lines .

Properties

Molecular Formula

C11H11N5S

Molecular Weight

245.31 g/mol

IUPAC Name

5-methyl-3-(1,3-thiazol-2-ylmethyl)imidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C11H11N5S/c1-7-2-3-8-10(14-7)16(11(12)15-8)6-9-13-4-5-17-9/h2-5H,6H2,1H3,(H2,12,15)

InChI Key

MKINUQKQVBQRKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)N=C(N2CC3=NC=CS3)N

Origin of Product

United States

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